molecular formula C23H14F3N3O B2619860 6,8-difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901022-03-5

6,8-difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2619860
CAS RN: 901022-03-5
M. Wt: 405.38
InChI Key: UOQHYNPURJVFSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, also known as DFPMQ, is a novel compound that has attracted considerable attention in the scientific community due to its potential pharmacological applications. This compound belongs to the pyrazoloquinoline family and has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-proliferative effects.

Mechanism of Action

The mechanism of action of 6,8-difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell survival and proliferation. This compound has been found to inhibit the activity of certain kinases, such as Akt and ERK, which are known to play a critical role in cancer cell survival and proliferation. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade, which is a key pathway involved in programmed cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been found to exhibit anti-inflammatory and anti-proliferative effects. This compound has been shown to inhibit the production of certain pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to inhibit the proliferation of certain non-cancerous cells, such as fibroblasts and smooth muscle cells.

Advantages and Limitations for Lab Experiments

6,8-difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline has several advantages and limitations for lab experiments. One of the main advantages of this compound is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. This compound is also relatively easy to synthesize, which makes it readily available for laboratory studies. However, one of the main limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. This compound also has limited stability in solution, which can make it challenging to store and transport.

Future Directions

There are several future directions for research on 6,8-difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline. One area of future research could be the development of new formulations of this compound that improve its solubility and stability in solution. Another area of future research could be the identification of the specific enzymes and signaling pathways that are targeted by this compound, which could lead to the development of more targeted cancer therapies. Finally, future research could focus on the evaluation of the in vivo efficacy and safety of this compound, which could pave the way for its clinical development as a new cancer therapy.

Synthesis Methods

6,8-difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenyl hydrazine with 4-fluorobenzaldehyde to form the intermediate compound 4-methoxyphenyl hydrazone. This intermediate is then reacted with 6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline-1-one in the presence of a suitable catalyst to yield the final product, this compound.

Scientific Research Applications

6,8-difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline has been extensively studied for its potential pharmacological applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound exhibits potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been found to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes and signaling pathways that are essential for cell survival and proliferation.

properties

IUPAC Name

6,8-difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3N3O/c1-30-17-8-6-16(7-9-17)29-23-18-10-15(25)11-20(26)22(18)27-12-19(23)21(28-29)13-2-4-14(24)5-3-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQHYNPURJVFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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